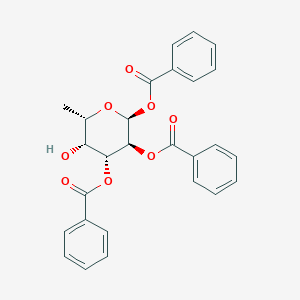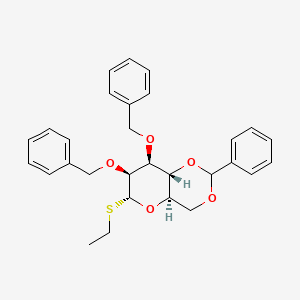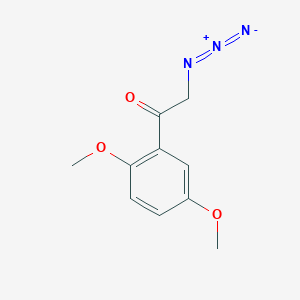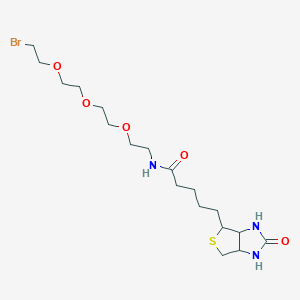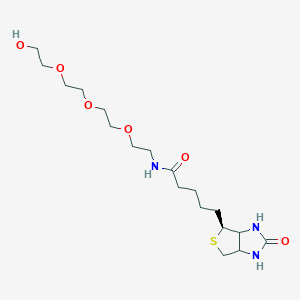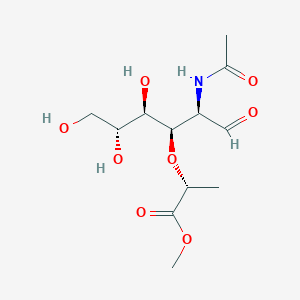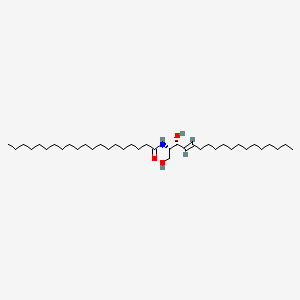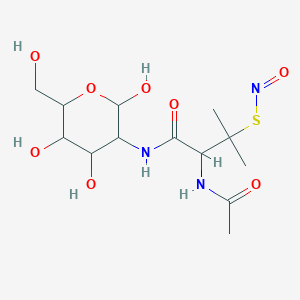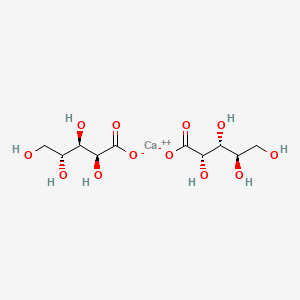
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside and its analogs involves complex organic reactions, typically starting from glucosamine or glucopyranoside derivatives. The synthesis process may include acetylation, glycosylation, and the use of catalysts to achieve the desired configuration and functionalization. For instance, a method involves the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride, leading to the formation of the compound with specific crystal structures confirmed by X-ray diffraction analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The molecular structure of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside has been extensively studied through crystallography and NMR spectroscopy. The crystal structure analysis reveals the spatial arrangement of its atoms and the presence of intermolecular hydrogen bonds, which are crucial for its reactivity and interaction with other molecules. The compound typically crystallizes in specific space groups, indicating a precise geometric arrangement (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Scientific Research Applications
-
Biomedical Sector
- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a highly sought-after compound in the biomedical sector .
- Methods of Application : This compound presents remarkable antimicrobial prowess, rendering it a pivotal component in antibiotic advancement .
- Results or Outcomes : It exhibits tremendous potential in combatting diverse drug-resistant bacterial infections .
-
Research of Cancer, Neurodegenerative Disorders, and Microbial Infections
- Summary of Application : O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate, a compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, finds its application in research of cancer, neurodegenerative disorders, and microbial infections .
- Methods of Application : This compound exerts inhibitory effects on associated enzymes .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Glycoside and Oligosaccharide Synthesis
- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranoside, another compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, has wide utilization extending to glycoside and oligosaccharide synthesis .
- Methods of Application : This compound is involved as a glycan moiety in drug development processes .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Chemical Synthesis
- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is used in chemical synthesis .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Drug Development
- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is involved as a glycan moiety in drug development processes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Inhibitory Effects on Enzymes
- Summary of Application : O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate, a compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, exerts inhibitory effects on associated enzymes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Chemical Synthesis
- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is used in chemical synthesis .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Drug Development
- Summary of Application : Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is involved as a glycan moiety in drug development processes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
-
Inhibitory Effects on Enzymes
- Summary of Application : O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate, a compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside, exerts inhibitory effects on associated enzymes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, given its antimicrobial prowess and its potential in combating diverse drug-resistant bacterial infections2, it is likely to continue being a subject of interest in the biomedical sector.
Please note that this analysis is based on the available information and may not be exhaustive. For a more detailed analysis, please refer to the original sources or consult a specialist in the field.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-WAPOTWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153493 | |
| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside | |
CAS RN |
13089-19-5 | |
| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13089-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



